2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one
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Description
2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activities
Research has identified certain derivatives of 4H-pyran-4-one, including those related to the compound , as potential anticonvulsant agents. A study by Aytemir et al. (2010) synthesized a series of 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one derivatives and tested them for anticonvulsant activities. The research found that certain compounds exhibited significant activity against seizures without neurotoxicity, highlighting the therapeutic potential of these molecules in epilepsy treatment Aytemir, M., Septioğlu, E., & Çalış, Ü. (2010). Synthesis and anticonvulsant activity of new kojic acid derivatives. Arzneimittelforschung, 60, 22-29.
Antimicrobial Activities
Another avenue of research has been the exploration of antimicrobial activities. Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which involved reactions with various primary amines, including piperazine derivatives. Some of these compounds showed good or moderate activities against test microorganisms, suggesting a potential for developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15, 2427-2438.
Genotoxicity and Metabolic Activation Studies
Research into the genotoxicity and metabolic activation of related compounds can provide insights into their safety profiles and mechanisms of action. Kalgutkar et al. (2007) examined the genotoxic potential of a novel 5-HT2C receptor agonist, revealing metabolism-dependent increases in reverse mutations in certain strains, which is important for understanding the safety and therapeutic potential of these compounds Kalgutkar, A., Dalvie, D., Aubrecht, J., Smith, E. B., Coffing, S., Cheung, J., Vage, C., Lame, M., Chiang, P., McClure, K., Maurer, T., Coelho, R. V., Soliman, V., & Schildknegt, K. (2007). Genotoxicity of 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine. Drug Metabolism and Disposition, 35, 848-858.
Properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(1-phenylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19(20-8-4-3-5-9-20)31-25-18-30-21(16-23(25)28)17-26-12-14-27(15-13-26)22-10-6-7-11-24(22)29-2/h3-11,16,18-19H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYIAKXFTKVPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.